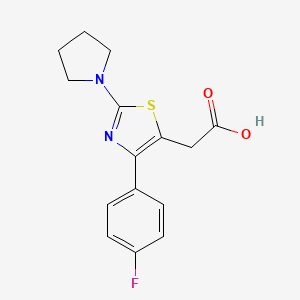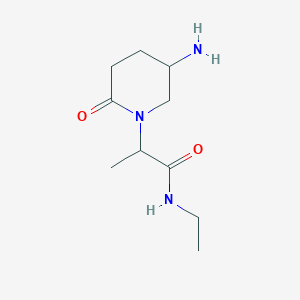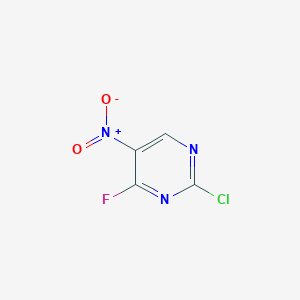
2-Chloro-4-fluoro-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C4HClFN3O2 It is a derivative of pyrimidine, characterized by the presence of chlorine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-fluoro-5-nitropyrimidine typically involves the nitration of 2-Chloro-4-fluoropyrimidine. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.
Reduction: The major product is 2-Chloro-4-fluoro-5-aminopyrimidine.
Oxidation: Products vary depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
2-Chloro-4-fluoro-5-nitropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and fluorine atoms can engage in halogen bonding with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: Similar in structure but lacks the fluorine atom.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom instead of the nitro group.
2-Chloro-5-nitropyrimidine: Lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-5-nitropyrimidine is unique due to the presence of both chlorine and fluorine atoms along with the nitro group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1416373-40-4 |
|---|---|
Molecular Formula |
C4HClFN3O2 |
Molecular Weight |
177.52 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-nitropyrimidine |
InChI |
InChI=1S/C4HClFN3O2/c5-4-7-1-2(9(10)11)3(6)8-4/h1H |
InChI Key |
ZAGRRWPIYKNPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


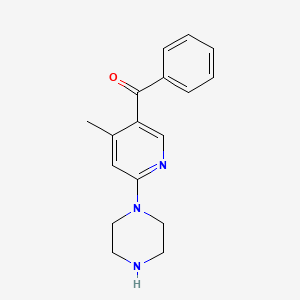

![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)
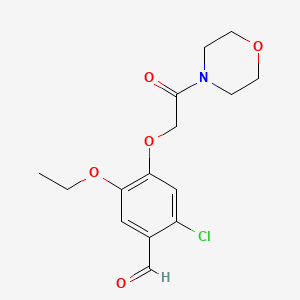
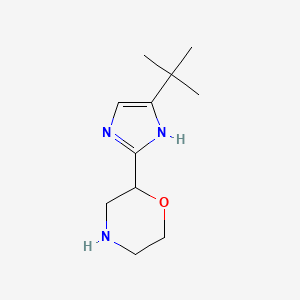

![Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796903.png)
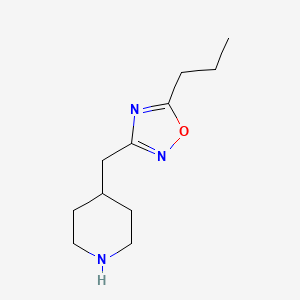

![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone](/img/structure/B11796916.png)
